molecular formula C10H12BrClO2Zn B14884613 3-Chloro-4-(2-ethoxyethoxy)phenylZinc bromide

3-Chloro-4-(2-ethoxyethoxy)phenylZinc bromide

Cat. No.: B14884613
M. Wt: 344.9 g/mol
InChI Key: ZODJYRGDQUJRDU-UHFFFAOYSA-M
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Description

3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxyethoxy group enhances its solubility and reactivity in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(2-ethoxyethoxy)phenylzinc bromide typically involves the reaction of 3-chloro-4-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:

3-chloro-4-(2-ethoxyethoxy)bromobenzene+Zn3-chloro-4-(2-ethoxyethoxy)phenylzinc bromide\text{3-chloro-4-(2-ethoxyethoxy)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-chloro-4-(2-ethoxyethoxy)bromobenzene+Zn→3-chloro-4-(2-ethoxyethoxy)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound involves large-scale batch or continuous flow processes. Continuous flow chemistry is particularly advantageous as it allows for precise control over reaction conditions, improved safety, and scalability. The use of flow reactors enhances mass and heat transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings. These reactions involve the formation of carbon-carbon bonds through the transmetalation of the organozinc reagent with a palladium or nickel catalyst.

Common Reagents and Conditions

    Negishi Coupling: Typically involves a palladium catalyst, such as Pd(PPh3)4, and a halide or pseudohalide partner.

    Suzuki-Miyaura Coupling: Utilizes a palladium catalyst and a boronic acid or ester as the coupling partner.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide is widely used in scientific research for its versatility in organic synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of 3-chloro-4-(2-ethoxyethoxy)phenylzinc bromide in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 3-(Ethoxycarbonyl)phenylzinc iodide
  • 4-(Ethoxycarbonyl)phenylzinc iodide

Uniqueness

3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide is unique due to the presence of the ethoxyethoxy group, which enhances its solubility and reactivity. This makes it particularly suitable for reactions in organic solvents and provides better control over reaction conditions compared to simpler organozinc reagents .

Properties

Molecular Formula

C10H12BrClO2Zn

Molecular Weight

344.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-(2-ethoxyethoxy)benzene-5-ide

InChI

InChI=1S/C10H12ClO2.BrH.Zn/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;;/h4-6H,2,7-8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ZODJYRGDQUJRDU-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC1=C(C=[C-]C=C1)Cl.[Zn+]Br

Origin of Product

United States

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